N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide
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Overview
Description
N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-c]pyridine core, which is a bicyclic structure containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which makes it a promising candidate for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of a thieno[2,3-c]pyridine derivative with naphthalene-1-carbonyl chloride under basic conditions, followed by acetylation to introduce the acetamide group .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: The compound is used in the study of enzyme inhibition, particularly kinase inhibition, which is crucial for understanding cell signaling pathways.
Medicine: Due to its potential as a kinase inhibitor, it is being investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as kinases. The thieno[2,3-c]pyridine core acts as an ATP-mimetic, binding to the ATP-binding site of the kinase and inhibiting its activity. This inhibition disrupts the kinase’s role in cell signaling, potentially leading to therapeutic effects in diseases where kinase activity is dysregulated .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-c]pyridine derivatives, such as:
- Thieno[2,3-c]pyridine-6-carboxylic ester
- Thieno[2,3-c]pyridine-6-carboxamide
Uniqueness
N-[3-(Naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide is unique due to the presence of the naphthalene-1-carbonyl group, which enhances its binding affinity and specificity for certain kinases. This structural feature distinguishes it from other thieno[2,3-c]pyridine derivatives and contributes to its potential as a highly effective kinase inhibitor .
Properties
CAS No. |
914644-29-4 |
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Molecular Formula |
C20H14N2O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[3-(naphthalene-1-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C20H14N2O2S/c1-12(23)22-20-18(16-9-10-21-11-17(16)25-20)19(24)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,22,23) |
InChI Key |
UDOFVEKNKTUUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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